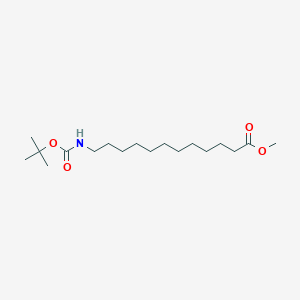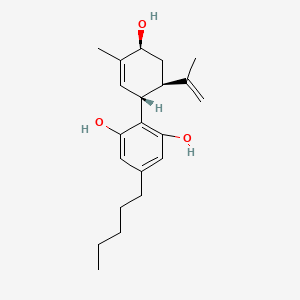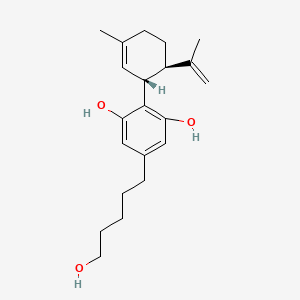
3-(2-Aminoethoxy) Thalidomide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide is a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, historically associated with serious side effects when used as a sedative or for morning sickness. Its analog, 3-(2-Aminoethoxy) Thalidomide, represents an area of interest for developing new therapeutic agents with improved efficacy and reduced toxicity. Studies focus on synthesizing stable thalidomide analogs that retain beneficial properties while minimizing adverse effects (Soloshonok et al., 2009).
Synthesis Analysis
Synthesis of 3-(2-Aminoethoxy) Thalidomide and related compounds involves complex organic reactions aimed at introducing specific functional groups to improve pharmacological profiles. Various approaches have been explored, including asymmetric synthesis and modifications to the core thalidomide structure to enhance stability and activity. For instance, Soloshonok et al. (2009) demonstrated a concise asymmetric synthesis of a configurationally stable thalidomide analog, highlighting the challenges and successes in creating more stable derivatives.
Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethoxy) Thalidomide is characterized by modifications to the thalidomide backbone, aiming to enhance therapeutic potential while reducing toxicity. Advanced computational and crystallographic techniques help elucidate the conformation, stereochemistry, and electronic properties of these molecules, providing insights into their biological interactions and activity profiles. The crystal structure analysis reveals how subtle changes can significantly impact the compound's pharmacological properties (Hijji et al., 2018).
Wissenschaftliche Forschungsanwendungen
Thalidomide's Mechanisms of Action in Oncology Thalidomide has demonstrated promise in various oncological applications, including multiple myeloma, glioblastoma multiforme, and renal cell cancer. Its antitumor activity is attributed to mechanisms such as inhibition of angiogenesis, cytokine-mediated pathways, modulation of adhesion molecules, inhibition of cyclooxygenase-2, and stimulation of immune response. Clinical evaluations are ongoing to establish thalidomide's efficacy in cancer treatment, particularly when combined with corticosteroids and cytotoxic drugs (Fanelli et al., 2003).
Immunomodulatory and Anti-inflammatory Effects Thalidomide's immunomodulatory and anti-inflammatory properties have sparked interest in its potential for treating diseases like tuberculosis and chronic inflammatory conditions. It affects cytokine production and T lymphocyte proliferation, suggesting its use as an adjuvant in tuberculosis therapy and other inflammatory diseases (Fu Lm & Fu-Liu Cs, 2002).
Hematologic Disorders and Multiple Myeloma Thalidomide has shown efficacy in hematologic disorders, particularly multiple myeloma. Its combination with dexamethasone or other chemotherapeutic agents has increased treatment efficiency, highlighting its potential in managing resistant and untreated multiple myeloma. The exploration of thalidomide's role in other hematologic diseases, such as myelodysplastic syndrome and leukemia, underscores its therapeutic versatility (Dimopoulos et al., 2003).
Development of Thalidomide Analogues Research efforts are directed towards synthesizing and optimizing thalidomide analogues to mitigate its toxic effects and improve its pharmacological profile. These analogues aim to retain the antiangiogenic and immunomodulatory properties of thalidomide while reducing side effects like deep vein thrombosis, peripheral neuropathy, and teratogenicity. This focus on developing safer thalidomide analogues may lead to more effective and less toxic therapeutic options for cancer treatment (Barbarossa et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
390367-50-7 |
|---|---|
Produktname |
3-(2-Aminoethoxy) Thalidomide |
Molekularformel |
C₁₅H₁₅N₃O₅ |
Molekulargewicht |
317.3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





